NSC 66811

Catalog No.
S537754
CAS No.
6964-62-1
M.F
C23H20N2O
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSC 66811

CAS Number

6964-62-1

Product Name

NSC 66811

IUPAC Name

7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3

InChI Key

WEENRMPCSWFMTE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

7-(anilino(phenyl)methyl)-2-methyl-8-quinolinol, NSC 66811, NSC-66811, NSC66811

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4

Description

The exact mass of the compound 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol is 340.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NSC 66811, with the Chemical Abstracts Service number 6964-62-1, is a small molecule that functions primarily as a potent inhibitor of the murine double minute 2 protein's interaction with the tumor suppressor protein p53. By binding to murine double minute 2, NSC 66811 activates p53, which plays a crucial role in regulating the cell cycle and preventing tumor formation. This compound has garnered attention in cancer research due to its ability to modulate the p53 pathway, making it a potential therapeutic agent in oncology .

NSC 66811 primarily participates in protein-protein interaction reactions. Its main reaction involves the inhibition of murine double minute 2 from binding to p53. The binding affinity of NSC 66811 for murine double minute 2 is characterized by an inhibition constant (Ki) of approximately 120 nanomolar, indicating its potency in disrupting this interaction . This disruption leads to the stabilization and activation of p53, which can initiate downstream effects such as cell cycle arrest and apoptosis in cancer cells.

The biological activity of NSC 66811 is centered on its role as a p53 activator. By inhibiting murine double minute 2, it prevents the ubiquitination and subsequent degradation of p53, allowing for increased levels of this crucial tumor suppressor protein within the cell. This mechanism has implications for cancer therapy, as reactivation of p53 can lead to the induction of apoptosis in cells with dysfunctional p53 pathways . Additionally, studies have shown that NSC 66811 can enhance p53-mediated transcriptional activity, further supporting its role as a significant modulator in cancer biology.

The synthesis of NSC 66811 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they generally include the following steps:

  • Formation of Intermediate Compounds: Initial reactions may involve creating key intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.
  • Cyclization: The formation of cyclic structures may be necessary to achieve the desired molecular configuration.
  • Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity levels suitable for biological testing .

NSC 66811 has several applications primarily in cancer research and therapeutic development:

  • Cancer Therapy: As a p53 activator, it is being explored as a potential treatment for tumors that express murine double minute 2.
  • Research Tool: It serves as an important tool for studying the p53 signaling pathway and its implications in various cancers.
  • Drug Development: The compound is being investigated for its potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Interaction studies involving NSC 66811 have focused on its ability to inhibit murine double minute 2 and activate p53. Research indicates that this compound not only disrupts the MDM2-p53 interaction but also enhances the transcriptional activity of p53 target genes involved in cell cycle regulation and apoptosis. These studies are critical for understanding how NSC 66811 can be integrated into therapeutic strategies targeting tumors with aberrant p53 signaling pathways .

Several compounds share similarities with NSC 66811 regarding their mechanism of action or structural characteristics. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Nutlin-3Inhibits MDM2-p53 interactionSelective for MDM2; well-studied in clinical trials
MI-77301MDM2 antagonistPotent against various cancers; different structural class
RG7388Small molecule MDM2 antagonistAdvanced clinical development; shows efficacy in specific tumors

NSC 66811 is unique due to its specific binding affinity and potential for reactivating p53 in contexts where other compounds may be less effective or have different targets . Its distinct chemical structure allows for unique interactions that may lead to varied biological outcomes compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

340.157563266 g/mol

Monoisotopic Mass

340.157563266 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6964-62-1

Dates

Modify: 2023-08-15
1: Lu Y, Nikolovska-Coleska Z, Fang X, Gao W, Shangary S, Qiu S, Qin D, Wang S. Discovery of a nanomolar inhibitor of the human murine double minute 2 (MDM2)-p53 interaction through an integrated, virtual database screening strategy. J Med Chem. 2006 Jun 29;49(13):3759-62. PubMed PMID: 16789731.

Explore Compound Types